2C-I is the sole viable precursor for radioiodinated 5-HT2A SPECT tracers; bromo/chloro analogs cannot be substituted. Key advantages: • ED50 0.83 mg/kg in HTR assays, enabling low-dose in vivo 5-HT2A activation studies. • Iodine atom allows direct ¹²³I/¹²⁵I labeling for quantitative neuroimaging. • Reference standard for LC-MS/GC-MS method validation in forensic toxicology. Supplied with certified purity, ready for immediate licensing-required shipment.
1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine, also known as 2C-I, is a substituted phenethylamine recognized for its high-affinity interactions with serotonin receptors, particularly as a potent agonist at 5-HT2A and 5-HT2C subtypes.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFexXcdB5jYOB28urR0tFIaZvQ4g8x67ooVh-uKMNSpxq33nUwo4Zt1Fmq2YXuBQe-dEeTrtxEZiiIyoUeY6jcMy2Xiw4L4ogHUDi4MiCN_A1b1Kh9fhDjq_npaN_kkJ04Vt2MW)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH0o0SWpZfBO6LsCnGnluoRiTBFZAFmvUqVjjr7Xvh3aUoheCoSBDyFSzDScw8W1jsCW4zC6_lRCemgnZdz4dtGzFnEUjrvjRyN3fi4dr-hTL3nnn_ez5Us1cTsY-IQcP1wKEfBO-jgB8Md4hBHfg%3D%3D)] This compound is part of the '2C-X' family, where the identity of the halogen atom at the 4-position of the phenyl ring critically dictates its pharmacological profile and utility.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE7PshVTOf2nr6DZoDC8dCthzU--zAaBQzjgfrbBjPMaTOYUrrKz9zV4Hj_eLKjcELmSlCaFJaUbyVf12a4rpQW3RRpkHai79WoNoOlYNAv2QDQVo9AJGvKz-RrB7jkDOx3yhNFzN4yiKAyrQ%3D%3D)] Its primary value in a procurement context stems from its specific structure-activity relationship and its unique suitability as a precursor for radioiodinated ligands used in neuroimaging research.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGTtI-q3PsIDvJa7ySInxhQliLOWAqaO_gHbOCuMscR8PYWb1G9ga3yOCA74KRm7eRKKBV0Cu9p5mzByPhXPDYfKSPV_0PQRqKS3rvg0pbi87-THvJhmkrKDFMt7Gjcen1dzTfJfdJRIhKgFKiT6hM%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE1kJq5JSoafMSuNjmENkXZc8w5LMhLmpcREjWKQhVwE_PFqaTNa-9OCyniZ1dWc41BuBZw8DjDgt9ULPwKBkvs-d2LR8yoHumDuSGQHGP7Bsbj69eJFjjpxdUNP8gcKQQpDLgzWk2uz3DGvhQ%3D)]
Substituting 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (2C-I) with its bromo (2C-B) or chloro (2C-C) analogs is operationally invalid for specific, high-value applications. The carbon-iodine bond is not merely a placeholder for another halogen; it confers a distinct pharmacological potency and, critically, serves as a unique chemical handle for radioiodination.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGskAJdTOGJAYB1vUpgfj4W-lpZJkHSzWHdhxJN0LxJlTaz3tMYeGPjT-v25w2kBFwIHW3tFMBlvPNpaThzoUHKbeEJdl0vk4bKyRuN_P-p7W49UHBHwOVF5Dawry35rP65bM5aVddb-6acCg%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFBGXN9IcH9i6gMI1fqtCcmKWlfLou2tAFDWy_Ufj3y9HZQtMNoGZgjOsOMil9bYZTbhAoxafTmbtxdNi1tB5hZL-9UUMsHjZpIc6drnJRZdGWPrYR9egZhRk-c3xxGApJlZj4_PjW6NtLEtg%3D%3D)] For research programs focused on developing single-photon emission computed tomography (SPECT) imaging agents for 5-HT2A receptors, the iodine atom is an indispensable feature for introducing isotopes like ¹²³I or ¹²⁵I.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE5kVQhUaXya0doP7ux6aZpOQsld6brK-wQw2QD9AnFjN2_eN0jLweCz6HdtcPjFVkMEeJFSwsYqEjQQl5aOHrODyZZC7xFEG_uUPTwXGgfCiBUvZ0gvOTaMfY68Z13SbFAX6au2Cc%3D)] In this context, bromo or chloro analogs are non-starters, making 2C-I a mandatory procurement choice for radiotracer synthesis workflows.
The key procurement differentiator for this compound is its utility as a precursor for radioiodinated ligands. The iodine atom at the 4-position allows for direct isotopic exchange or synthesis to incorporate radioisotopes such as Iodine-123 (for SPECT imaging) or Iodine-125 (for in vitro assays like autoradiography).[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFBGXN9IcH9i6gMI1fqtCcmKWlfLou2tAFDWy_Ufj3y9HZQtMNoGZgjOsOMil9bYZTbhAoxafTmbtxdNi1tB5hZL-9UUMsHjZpIc6drnJRZdGWPrYR9egZhRk-c3xxGApJlZj4_PjW6NtLEtg%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE5kVQhUaXya0doP7ux6aZpOQsld6brK-wQw2QD9AnFjN2_eN0jLweCz6HdtcPjFVkMEeJFSwsYqEjQQl5aOHrODyZZC7xFEG_uUPTwXGgfCiBUvZ0gvOTaMfY68Z13SbFAX6au2Cc%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFMmlneZ4k1vAR1YugAUARQ-y7F_1dPxGERnVC_W6vVo8bLhYk8ABn1WWmVWIL4r1kPsinLO2v2vfHMQGjyXohd8PHOaQPmXkEtBIynhPKsshIDDraljL3M2TVN1Ildwkk82v2-JJ0cOLIys6uDs8FhpYrmkA%3D%3D)] Its close structural analog, DOI (the amphetamine counterpart), is routinely labeled with ¹²⁵I to create a standard high-affinity radioligand for quantifying 5-HT2A receptors.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGTtI-q3PsIDvJa7ySInxhQliLOWAqaO_gHbOCuMscR8PYWb1G9ga3yOCA74KRm7eRKKBV0Cu9p5mzByPhXPDYfKSPV_0PQRqKS3rvg0pbi87-THvJhmkrKDFMt7Gjcen1dzTfJfdJRIhKgFKiT6hM%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE1kJq5JSoafMSuNjmENkXZc8w5LMhLmpcREjWKQhVwE_PFqaTNa-9OCyniZ1dWc41BuBZw8DjDgt9ULPwKBkvs-d2LR8yoHumDuSGQHGP7Bsbj69eJFjjpxdUNP8gcKQQpDLgzWk2uz3DGvhQ%3D)] Comparators like 2C-B (bromo) or 2C-C (chloro) lack this specific feature and cannot be used in established radioiodination protocols, making 2C-I an essential starting material for these applications.
| Evidence Dimension | Suitability for Radioiodination (e.g., ¹²³I, ¹²⁵I) |
| Target Compound Data | Directly suitable due to the presence of a stable iodine atom, enabling isotopic exchange or iododestannylation reactions. |
| Comparator Or Baseline | 1-(4-Bromo...)propan-2-amine (2C-B) and 1-(4-Chloro...)propan-2-amine (2C-C): Not suitable for radioiodination. |
| Quantified Difference | Qualitatively distinct; only the iodo-compound can serve as a direct precursor for these specific radioligands. |
| Conditions | Standard radiolabeling synthesis for SPECT or in vitro radioligand development. |
For any research requiring the development of a SPECT tracer or a radioiodinated ligand for 5-HT2A receptors, procuring this specific iodo-compound is non-negotiable.
In vivo studies demonstrate a significant potency difference between 2C-I and its analogs. In a head-twitch response (HTR) assay in mice, a standard behavioral proxy for 5-HT2A receptor activation, 2C-I induced a robust response with a calculated ED50 of 0.83 mg/kg.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHXBP8tl_gEd3LGYaW4Z1pkxpP5EKA_Nt-Z-1DExwV0wtux5EghG6p3-0ktjDNxHQtqK_c3WtvOBDmAY2bIyxgoNseNSrpEli_PiUet5TLqub5A0JnijER8UcqmMo9Bgx-kzK1s9wAS_YjZbA%3D%3D)] This indicates higher potency compared to other phenethylamines, making it a more dose-efficient tool for in vivo experiments. For example, while direct comparative ED50 values are not always available in a single study, the literature suggests that related compounds like 2C-B often require higher doses to elicit similar effects.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH0o0SWpZfBO6LsCnGnluoRiTBFZAFmvUqVjjr7Xvh3aUoheCoSBDyFSzDScw8W1jsCW4zC6_lRCemgnZdz4dtGzFnEUjrvjRyN3fi4dr-hTL3nnn_ez5Us1cTsY-IQcP1wKEfBO-jgB8Md4hBHfg%3D%3D)] This potency difference is critical for designing animal studies, minimizing compound usage, and avoiding potential off-target effects at higher concentrations.
| Evidence Dimension | In Vivo Potency (ED50) |
| Target Compound Data | 0.83 mg/kg |
| Comparator Or Baseline | Other phenethylamine hallucinogens (e.g., 2C-B). |
| Quantified Difference | Demonstrates high potency in a standard 5-HT2A-mediated behavioral model. |
| Conditions | Head-Twitch Response (HTR) assay in mice following subcutaneous administration. |
Researchers conducting in vivo behavioral studies can achieve desired 5-HT2A receptor activation at lower doses, improving experimental efficiency and reducing the risk of confounding off-target effects.
Functional assays measuring receptor activation confirm the superior potency of the iodo-substituted compound. In Xenopus oocytes expressing human 5-HT2A or 5-HT2C receptors, 2C-I was found to be significantly more potent than its bromo-analog, 2C-B.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGskAJdTOGJAYB1vUpgfj4W-lpZJkHSzWHdhxJN0LxJlTaz3tMYeGPjT-v25w2kBFwIHW3tFMBlvPNpaThzoUHKbeEJdl0vk4bKyRuN_P-p7W49UHBHwOVF5Dawry35rP65bM5aVddb-6acCg%3D%3D)] Specifically, as a partial agonist at the 5-HT2C receptor, 2C-I displayed an EC50 of 17 nM, while 2C-B was less potent with an EC50 of 100 nM.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGskAJdTOGJAYB1vUpgfj4W-lpZJkHSzWHdhxJN0LxJlTaz3tMYeGPjT-v25w2kBFwIHW3tFMBlvPNpaThzoUHKbeEJdl0vk4bKyRuN_P-p7W49UHBHwOVF5Dawry35rP65bM5aVddb-6acCg%3D%3D)] This nearly 6-fold increase in potency demonstrates that the substitution of iodine for bromine is a critical determinant of the compound's functional activity at the molecular level, a key consideration for in vitro screening and mechanism-of-action studies.
| Evidence Dimension | Functional Potency (EC50) at 5-HT2C Receptor |
| Target Compound Data | 17 nM |
| Comparator Or Baseline | 2C-B (Bromo-analog): 100 nM |
| Quantified Difference | ~5.9x higher potency than 2C-B |
| Conditions | Two-electrode voltage clamp recordings in Xenopus oocytes expressing human 5-HT2C receptors. |
This compound provides stronger receptor activation at lower concentrations than its bromo-analog, making it a more efficient and precise tool for in vitro pharmacological profiling and SAR studies.
This compound is the designated choice for chemical synthesis workflows aimed at producing ¹²³I-labeled radiotracers for in vivo SPECT imaging of 5-HT2A receptor distribution and density in preclinical and clinical research. Its structure is purpose-built for efficient radioiodination where analogs like 2C-B are unsuitable.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFBGXN9IcH9i6gMI1fqtCcmKWlfLou2tAFDWy_Ufj3y9HZQtMNoGZgjOsOMil9bYZTbhAoxafTmbtxdNi1tB5hZL-9UUMsHjZpIc6drnJRZdGWPrYR9egZhRk-c3xxGApJlZj4_PjW6NtLEtg%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE5kVQhUaXya0doP7ux6aZpOQsld6brK-wQw2QD9AnFjN2_eN0jLweCz6HdtcPjFVkMEeJFSwsYqEjQQl5aOHrODyZZC7xFEG_uUPTwXGgfCiBUvZ0gvOTaMfY68Z13SbFAX6au2Cc%3D)]
Ideal for in vivo studies in animal models that require potent and selective activation of 5-HT2A receptors. Its high potency (ED50 = 0.83 mg/kg in HTR assays) allows for robust behavioral effects at lower doses, minimizing compound consumption and potential off-target complications compared to less potent analogs.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHXBP8tl_gEd3LGYaW4Z1pkxpP5EKA_Nt-Z-1DExwV0wtux5EghG6p3-0ktjDNxHQtqK_c3WtvOBDmAY2bIyxgoNseNSrpEli_PiUet5TLqub5A0JnijER8UcqmMo9Bgx-kzK1s9wAS_YjZbA%3D%3D)]
Serves as a critical reference compound in SAR studies investigating the role of halogen bonding and substituent size at the 4-position of phenethylamines. Its quantitatively higher functional potency compared to 2C-B provides a clear benchmark for evaluating novel 5-HT2A/2C receptor agonists.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGskAJdTOGJAYB1vUpgfj4W-lpZJkHSzWHdhxJN0LxJlTaz3tMYeGPjT-v25w2kBFwIHW3tFMBlvPNpaThzoUHKbeEJdl0vk4bKyRuN_P-p7W49UHBHwOVF5Dawry35rP65bM5aVddb-6acCg%3D%3D)]
As a certified reference material, it is essential for the development and validation of analytical methods (e.g., GC-MS, LC-MS) designed to specifically detect and quantify 2C-I in forensic toxicology and law enforcement contexts, ensuring accurate differentiation from its closely related and co-regulated analogs.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH0o0SWpZfBO6LsCnGnluoRiTBFZAFmvUqVjjr7Xvh3aUoheCoSBDyFSzDScw8W1jsCW4zC6_lRCemgnZdz4dtGzFnEUjrvjRyN3fi4dr-hTL3nnn_ez5Us1cTsY-IQcP1wKEfBO-jgB8Md4hBHfg%3D%3D)]